

Spectroscopic and Synthetic Profile of 3-Methyl-1,4-heptadiene: A Technical Guide

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Compound of Interest

Compound Name: 3-Methyl-1,4-heptadiene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of **3-Methyl-1,4-heptadiene**. The information is intended to support research and development activities where this compound is of interest.

Chemical Structure and Properties

3-Methyl-1,4-heptadiene is a non-conjugated diene with the molecular formula C_8H_{14} and a molecular weight of 110.20 g/mol .^{[1][2][3][4]} Its structure is characterized by a heptane backbone with double bonds at the 1 and 4 positions and a methyl group at the 3 position.

Chemical structure of **3-Methyl-1,4-heptadiene**.

Spectroscopic Data

The following tables summarize the available spectroscopic data for the characterization of **3-Methyl-1,4-heptadiene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR data for **3-Methyl-1,4-heptadiene** is not readily available in the public domain. The following data is predicted based on computational models and should be used as an estimation.

Table 1: Predicted ^1H NMR Data (CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.75 - 5.85	m	1H	H-2
5.35 - 5.55	m	2H	H-4, H-5
4.95 - 5.05	m	2H	H-1
2.70 - 2.80	m	1H	H-3
1.95 - 2.05	q	2H	H-6
1.05 - 1.15	d	3H	H-8 (CH_3)
0.90 - 1.00	t	3H	H-7

Table 2: Predicted ^{13}C NMR Data (CDCl_3 , 100 MHz)

Chemical Shift (δ) ppm	Assignment
142.5	C-2
132.0	C-4
128.5	C-5
114.0	C-1
40.0	C-3
25.5	C-6
20.5	C-8 (CH_3)
14.0	C-7

Mass Spectrometry (MS)

Mass spectrometry data is available from the NIST WebBook.[\[1\]](#)[\[2\]](#)[\[4\]](#) The electron ionization (EI) mass spectrum shows a molecular ion peak and characteristic fragmentation patterns.

Table 3: Key Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
110	25	[M] ⁺ (Molecular Ion)
95	40	[M - CH ₃] ⁺
81	100	[M - C ₂ H ₅] ⁺ (Base Peak)
67	85	[C ₅ H ₇] ⁺
55	70	[C ₄ H ₇] ⁺
41	95	[C ₃ H ₅] ⁺

Infrared (IR) Spectroscopy

Vapor phase IR spectra for **3-Methyl-1,4-heptadiene** are available through public databases such as PubChem.^[3] Key characteristic absorption bands are expected for the C-H and C=C bonds.

Table 4: Expected Infrared Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Medium	=C-H stretch (vinyl)
2960-2850	Strong	C-H stretch (alkyl)
~1640	Medium	C=C stretch (alkene)
~990 and ~910	Strong	C-H bend (vinyl out-of-plane)
~1460 and ~1380	Medium	C-H bend (alkyl)

Experimental Protocols

The following protocols are based on established synthetic methods for **3-Methyl-1,4-heptadiene**.

Synthesis of 3-Methyl-1,4-heptadiene

This protocol is adapted from the method described by Iwamoto and Yuguchi in 1968, involving the reaction of isoprene with ethylene.

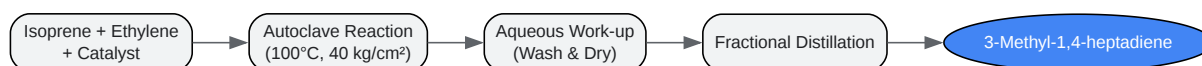
Materials:

- Isoprene
- Ethylene
- 1,2-dichloroethane (solvent)
- Cobaltous chloride-1,2-bis(diphenylphosphino)ethane complex (catalyst)
- Triethylaluminum (co-catalyst)
- High-pressure autoclave reactor
- Distillation apparatus

Procedure:

- In a dry, inert atmosphere, charge a high-pressure autoclave reactor with 1,2-dichloroethane (20 mL), isoprene (102 g), the cobalt complex (0.08 g), and triethylaluminum (0.83 g).
- Pressurize the reactor with ethylene to 40 kg/cm².
- Heat the reactor to 100 °C. A vigorous absorption of ethylene and a rapid rise in temperature indicate the initiation of the reaction.
- Maintain the reaction conditions for the desired period (e.g., several hours), monitoring the pressure to ensure ethylene consumption.
- After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ethylene.
- The crude product is worked up by washing with dilute acid and then water, followed by drying over a suitable drying agent (e.g., anhydrous magnesium sulfate).

- The final product is purified by fractional distillation. **3-Methyl-1,4-heptadiene** is collected at its boiling point (approx. 114-115 °C at atmospheric pressure).[5]



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Synthesis workflow for **3-Methyl-1,4-heptadiene**.

Spectroscopic Characterization Methods

NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- ¹H NMR: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR: Acquire the proton-decoupled spectrum on a 100 MHz (or higher) spectrometer. A spectral width of 200-220 ppm and a longer relaxation delay (2-5 seconds) are typically used.

Mass Spectrometry:

- Technique: Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).
- GC Conditions: Use a non-polar capillary column (e.g., DB-5 or equivalent). A typical temperature program would be an initial hold at 50 °C for 2 minutes, followed by a ramp of 10 °C/min to 250 °C.
- MS Conditions: An electron energy of 70 eV is standard for EI. The mass range should be scanned from approximately m/z 35 to 300.

Infrared Spectroscopy:

- Technique: Fourier Transform Infrared (FTIR) Spectroscopy.
- Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a gas-phase spectrum can be obtained if the sample is sufficiently volatile.
- Data Acquisition: Typically, spectra are recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .

Conclusion

This guide provides essential spectroscopic and synthetic information for **3-Methyl-1,4-heptadiene**. The tabulated data and detailed protocols are intended to facilitate its use in various research and development applications. While experimental NMR data is not widely published, the provided predicted values offer a useful reference for its characterization.

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